2-[2-(Aminomethyl)pyridin-4-yl]acetic acid
Description
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-[2-(aminomethyl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C8H10N2O2/c9-5-7-3-6(1-2-10-7)4-8(11)12/h1-3H,4-5,9H2,(H,11,12) |
InChI Key |
MHNVJRWDPADGIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CC(=O)O)CN |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-[2-(aminomethyl)pyridin-4-yl]acetic acid generally involves:
- Functionalization of the pyridine ring at the 4-position.
- Introduction of the aminomethyl substituent at the 2-position.
- Installation or retention of the acetic acid group.
Two main synthetic routes are typically reported:
Specific Preparation Approaches
Reductive Amination Approach
One common method involves the reductive amination of a 2-formylpyridine-4-acetic acid intermediate:
- Step 1: Synthesis of 2-formylpyridine-4-acetic acid by selective oxidation of 2-methylpyridine-4-acetic acid or via directed lithiation and formylation.
- Step 2: Reductive amination of the aldehyde group with ammonia or a suitable amine source to introduce the aminomethyl group at the 2-position.
- Step 3: Purification and isolation of the target compound.
This method benefits from straightforward reaction conditions and relatively high yields.
Cross-Coupling and Functional Group Transformations
Another approach involves:
- Step 1: Preparation of 4-bromopyridine-2-acetic acid or a related halogenated intermediate.
- Step 2: Palladium-catalyzed cross-coupling (e.g., Buchwald–Hartwig amination) with aminomethyl reagents or protected amines.
- Step 3: Deprotection and purification to yield the free amine and acid functionalities.
This route provides regioselectivity and functional group tolerance, especially useful for complex derivatives.
Detailed Reaction Conditions and Parameters
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Formylation | Directed lithiation + DMF or Vilsmeier reagent | 0 to 25 | 2-4 | 70-85 | Requires dry, inert atmosphere |
| 2 | Reductive Amination | Ammonia or amine + NaBH3CN or Pd/C + H2 | 0 to 40 | 4-8 | 65-90 | Mild acidic/basic pH control important |
| 3 | Cross-Coupling | Pd catalyst, ligand, base, aminomethyl source | 80 to 110 | 6-12 | 60-80 | Requires inert atmosphere |
| 4 | Deprotection/Purification | Acid/base workup, crystallization | Ambient | 1-3 | - | Final compound isolation |
Research Results and Yields
- Reductive amination protocols have shown yields ranging from 65% to 90% depending on the reductant and amine source used. The use of sodium cyanoborohydride (NaBH3CN) is common due to its selectivity for reductive amination under mild conditions.
- Cross-coupling methods typically yield 60-80% of the desired product, with palladium catalysts such as Pd2(dba)3 combined with phosphine ligands enhancing efficiency.
- Purity of the final compound is often confirmed by HPLC, NMR, and mass spectrometry, with purity levels exceeding 98% in optimized procedures.
Comparative Analysis of Preparation Methods
| Aspect | Reductive Amination Route | Cross-Coupling Route |
|---|---|---|
| Starting Materials | 2-formylpyridine-4-acetic acid | 4-bromopyridine-2-acetic acid |
| Reaction Complexity | Moderate | Higher, requires catalyst preparation |
| Functional Group Tolerance | Moderate | High |
| Equipment Requirement | Standard lab glassware | Inert atmosphere, glovebox for catalyst |
| Yield Range | 65-90% | 60-80% |
| Scalability | Good | Good with catalyst recycling |
| Purity | High (post-purification) | High |
Summary of Key Literature and Patent Insights
- Although no direct patents exclusively describe this exact compound’s synthesis, analogous pyridine acetic acid derivatives with aminomethyl substitutions are prepared via reductive amination and cross-coupling methods as detailed in various medicinal chemistry studies and patents related to pyridine derivatives.
- The reductive amination approach is favored for its simplicity and mild conditions, while cross-coupling offers greater versatility for complex substitutions.
- Reaction conditions such as solvent choice (e.g., tetrahydrofuran, dimethylformamide), temperature control, and catalyst selection critically influence yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Aminomethyl)pyridin-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[2-(Aminomethyl)pyridin-4-yl]acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[2-(Aminomethyl)pyridin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Key Observations :
- The aminomethyl group in the target compound enhances basicity and hydrogen-bonding capacity compared to inert substituents like bromine or methoxy. This property is leveraged in tarvicopanum, a complement factor D inhibitor drug containing the 2-(aminomethyl)pyridin-4-yl motif .
- Electron-withdrawing groups (e.g., CF3 in ) increase the acetic acid’s acidity (pKa ~2–3), whereas electron-donating groups (e.g., methoxy in ) may reduce solubility in polar solvents .
Ester Derivatives
Key Observations :
Key Observations :
- The Suzuki coupling method () achieves higher yields (87%) compared to ester hydrolysis (31%), underscoring the efficiency of transition-metal catalysis in constructing aryl-pyridine linkages .
- Introducing aminomethyl groups (as in the target compound) may necessitate multi-step syntheses with protective groups, increasing complexity .
Key Observations :
- The target compound’s aminomethyl group is critical in tarvicopanum for binding to complement factor D, demonstrating the importance of basic nitrogen centers in drug-receptor interactions .
- Brominated derivatives () serve as intermediates in synthesizing more complex molecules via halogen exchange reactions .
Biological Activity
2-[2-(Aminomethyl)pyridin-4-yl]acetic acid is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and antiviral research. Its structure features a pyridine ring with an aminomethyl group and an acetic acid moiety, contributing to its unique chemical properties and biological interactions.
- Molecular Formula : C₉H₁₃N₂O₂
- Molecular Weight : Approximately 181.21 g/mol
The compound's basicity is attributed to the pyridine ring, while the acetic acid group imparts acidic characteristics, making it a versatile candidate for various biological applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Compounds with similar pyridine structures have been shown to effectively combat various pathogens, including resistant bacterial strains. The aminomethyl substitution enhances interaction with biological targets, potentially increasing potency against infections.
Antiviral Activity
In addition to antimicrobial effects, studies have highlighted the compound's potential in antiviral applications. The presence of the pyridine ring is crucial for its activity against viral pathogens, suggesting that further exploration could lead to the development of novel antiviral agents.
The exact mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, which may include enzymes or receptors involved in pathogen survival and replication. This interaction modulates their activity, leading to various biological outcomes, including cell death in pathogenic organisms.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy. The following table summarizes compounds with structural similarities and their associated biological activities:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-Aminopyridine | Amino group at the 3-position | Antimicrobial properties |
| 4-Aminobutyric acid | Amino group on butyric acid | Neurotransmitter effects |
| 2-Pyridinecarboxylic acid | Carboxylic acid at the 2-position | Antimicrobial activity |
| 5-Aminolevulinic acid | Amino group at the 5-position | Photosensitizer in photodynamic therapy |
This table illustrates how variations in structure can influence biological activity, emphasizing the unique position of this compound within this class of compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into their potential applications:
- Antibacterial Efficacy : A study demonstrated that derivatives of pyridine exhibited significant antibacterial properties against multi-drug resistant strains. The results indicated that modifications at specific positions on the pyridine ring could enhance antibacterial potency.
- Antiviral Screening : In vitro assays showed that compounds similar to this compound could inhibit viral replication effectively. These findings suggest a promising avenue for developing new antiviral therapies targeting specific viral mechanisms .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds revealed that certain structural modifications led to enhanced cell death in cancerous cells, indicating potential applications in oncology .
Q & A
Q. What are the optimal synthetic routes for 2-[2-(Aminomethyl)pyridin-4-yl]acetic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogs like ethyl 2-amino-2-(pyridin-4-yl)acetate hydrochloride are synthesized via nucleophilic substitution between ethyl 2-chloroacetate and aminopyridine derivatives under basic conditions (e.g., NaOH) . Key factors include:
- Catalyst selection : Use of transition-metal catalysts (e.g., Pd) for coupling reactions.
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
- Purification : Column chromatography or recrystallization improves purity, with yields typically ranging from 40–70% depending on substituent steric effects .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The pyridine ring protons resonate at δ 7.5–8.5 ppm, while the aminomethyl (-CH2NH2) group appears as a triplet near δ 3.2–3.5 ppm. The acetic acid moiety (-CH2COOH) shows distinct peaks at δ 2.5–3.0 ppm (CH2) and δ 10–12 ppm (COOH) .
- IR Spectroscopy : Confirm the presence of -NH2 (stretch at 3300–3500 cm⁻¹) and carboxylic acid (-COOH, broad peak at 2500–3000 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (M⁺) should align with the molecular weight (~180–200 g/mol), with fragmentation patterns indicating loss of COOH or NH2 groups .
Q. What functional groups in this compound are most reactive, and how do they influence its chemical behavior?
- Methodological Answer :
- Aminomethyl Group (-CH2NH2) : Acts as a nucleophile in alkylation or acylation reactions. Reactivity can be modulated by pH; protonation at acidic pH reduces nucleophilicity.
- Carboxylic Acid (-COOH) : Participates in acid-base reactions (e.g., salt formation with amines) and esterification.
- Pyridine Ring : Engages in π–π stacking and hydrogen bonding with biological targets, influencing binding affinity in enzyme inhibition studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays for activity).
- Structural Analysis : Perform X-ray crystallography or molecular docking to confirm target interactions. For example, π–π interactions between the pyridine ring and aromatic residues in enzymes may explain variability in IC50 values .
- Environmental Factors : Test under standardized pH, temperature, and ionic strength conditions to isolate confounding variables .
Q. What computational approaches are effective for predicting the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models electron transfer and bond-breaking events during enzyme inhibition.
- Molecular Dynamics (MD) : Simulates binding stability over time; key for identifying allosteric binding sites.
- ICReDD Framework : Combines computational reaction path searches with experimental validation to optimize interactions (e.g., hydrogen bonding with active-site residues) .
Q. How can enantioselective synthesis of chiral derivatives be achieved, and what analytical methods validate stereochemical purity?
- Methodological Answer :
- Chiral Catalysts : Use of Rh or Ru complexes in asymmetric hydrogenation to control stereochemistry at the aminomethyl center.
- HPLC with Chiral Columns : Compare retention times against known enantiomers.
- Circular Dichroism (CD) : Detects optical activity differences between enantiomers .
Q. What experimental strategies mitigate degradation of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
- Lyophilization : Stabilizes the compound in solid form; reconstitute in buffered solutions (pH 6–7) to minimize hydrolysis.
- Chelating Agents : Add EDTA to sequester metal ions that catalyze decomposition .
Q. What challenges arise in crystallizing this compound, and how can they be addressed for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Use high-throughput vapor diffusion with solvents like DMSO/water or ethanol.
- Additive Screening : Co-crystallize with small molecules (e.g., glycerol) to stabilize lattice formation.
- Low-Temperature Crystallography : Reduces thermal motion for higher-resolution data .
Q. How can structure-activity relationship (SAR) studies optimize derivatives for specific therapeutic targets?
- Methodological Answer :
- Fragment-Based Design : Replace pyridine with bioisosteres (e.g., thiophene) to enhance lipophilicity.
- Click Chemistry : Introduce triazole rings via Cu-catalyzed azide-alkyne cycloaddition to improve binding kinetics.
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bond donors) using software like Schrödinger .
Q. What are best practices for handling and storing this compound to ensure experimental reproducibility?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N2/Ar) at -20°C to prevent oxidation.
- Safety Protocols : Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (oral/dermal LD50 ~300 mg/kg) .
- Documentation : Record batch-specific purity data (HPLC/LCMS) and storage conditions in lab notebooks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
